molecular formula C16H28N2O2 B4879150 N-[4-(3-methoxyphenoxy)butyl]-N',N'-dimethylpropane-1,3-diamine

N-[4-(3-methoxyphenoxy)butyl]-N',N'-dimethylpropane-1,3-diamine

Cat. No.: B4879150
M. Wt: 280.41 g/mol
InChI Key: ZEUGGFSWBWGKEU-UHFFFAOYSA-N
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Description

N-[4-(3-methoxyphenoxy)butyl]-N’,N’-dimethylpropane-1,3-diamine is an organic compound that features a complex structure with both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-methoxyphenoxy)butyl]-N’,N’-dimethylpropane-1,3-diamine typically involves multiple steps, starting from readily available starting materials. One common approach is to use a linker mode approach under reflux conditions . The structure of the compound can be confirmed through spectroscopic analysis, including UV-Vis, FT-IR, HRMS, and NMR .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-methoxyphenoxy)butyl]-N’,N’-dimethylpropane-1,3-diamine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce a new functional group such as a halide or an amine .

Scientific Research Applications

N-[4-(3-methoxyphenoxy)butyl]-N’,N’-dimethylpropane-1,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(3-methoxyphenoxy)butyl]-N’,N’-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenoxyalkylamines and their derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture .

Uniqueness

N-[4-(3-methoxyphenoxy)butyl]-N’,N’-dimethylpropane-1,3-diamine is unique due to its specific combination of aromatic and aliphatic components, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications .

Properties

IUPAC Name

N-[4-(3-methoxyphenoxy)butyl]-N',N'-dimethylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O2/c1-18(2)12-7-11-17-10-4-5-13-20-16-9-6-8-15(14-16)19-3/h6,8-9,14,17H,4-5,7,10-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUGGFSWBWGKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNCCCCOC1=CC=CC(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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